molecular formula C18H16N2O3S2 B3710709 3-{2,5-dimethyl-3-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-1H-pyrrol-1-yl}-2-methylbenzoic acid

3-{2,5-dimethyl-3-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-1H-pyrrol-1-yl}-2-methylbenzoic acid

Cat. No.: B3710709
M. Wt: 372.5 g/mol
InChI Key: LXPWERSRILJZBC-OVCLIPMQSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a pyrrole ring, a thiazolidine ring, and a benzoic acid group. These functional groups suggest that the compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The compound’s structure suggests it could have interesting electronic and steric properties. The presence of sulfur and nitrogen in the thiazolidine ring could potentially enhance its pharmacological properties .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by its functional groups. For example, the benzoic acid group could undergo reactions typical of carboxylic acids, while the thiazolidine ring might participate in reactions involving the sulfur and nitrogen atoms .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its functional groups and overall structure. For example, the presence of the polar carboxylic acid group could impact its solubility, while the aromatic rings could influence its stability .

Properties

IUPAC Name

3-[2,5-dimethyl-3-[(E)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]pyrrol-1-yl]-2-methylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3S2/c1-9-7-12(8-15-16(21)19-18(24)25-15)11(3)20(9)14-6-4-5-13(10(14)2)17(22)23/h4-8H,1-3H3,(H,22,23)(H,19,21,24)/b15-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXPWERSRILJZBC-OVCLIPMQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=CC=CC(=C2C)C(=O)O)C)C=C3C(=O)NC(=S)S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(N1C2=CC=CC(=C2C)C(=O)O)C)/C=C/3\C(=O)NC(=S)S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-{2,5-dimethyl-3-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-1H-pyrrol-1-yl}-2-methylbenzoic acid
Reactant of Route 2
3-{2,5-dimethyl-3-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-1H-pyrrol-1-yl}-2-methylbenzoic acid
Reactant of Route 3
3-{2,5-dimethyl-3-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-1H-pyrrol-1-yl}-2-methylbenzoic acid
Reactant of Route 4
Reactant of Route 4
3-{2,5-dimethyl-3-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-1H-pyrrol-1-yl}-2-methylbenzoic acid
Reactant of Route 5
Reactant of Route 5
3-{2,5-dimethyl-3-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-1H-pyrrol-1-yl}-2-methylbenzoic acid

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